Triacontyldimethylchlorosilane

Description

Contextualization of Long-Chain Alkylchlorosilanes in Contemporary Chemistry

Long-chain alkylchlorosilanes are a class of organosilane compounds characterized by a lengthy hydrocarbon chain and a reactive chloro-silyl functional group. This dual nature allows them to bridge the gap between organic and inorganic materials. The chemistry of these molecules is primarily driven by the reaction of the Si-Cl bond with hydroxyl (-OH) groups present on the surfaces of many materials, forming stable Si-O-R bonds. This reaction is the foundation of their utility in surface modification.

In contemporary chemistry, these compounds are indispensable for creating hydrophobic (water-repellent) surfaces. The long alkyl chains, such as the triacontyl group (C30), impart significant non-polar character, causing water to bead up and roll off treated surfaces. This property is highly sought after for applications ranging from self-cleaning coatings to moisture-resistant electronics.

Significance of Triacontyldimethylchlorosilane in Interfacial Science and Materials Engineering

The primary significance of this compound lies in its ability to form self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution or vapor of the organosilane. The long triacontyl chains of the molecule drive the self-assembly process through van der Waals interactions, leading to a densely packed and well-organized monolayer.

In interfacial science, these SAMs are used to precisely control the surface properties of materials. For instance, they can dramatically alter surface energy, adhesion, and wettability. Researchers have found that the organization of these grafted layers is dependent on the length of the alkyl chain, with uniform and well-ordered monolayers being obtained for specific "critical" lengths. researchgate.net However, very long alkyl chains, such as the C30 chain in this compound, may lie on the silica (B1680970) surface without significant organization under certain deposition conditions. researchgate.net

In materials engineering, this compound is utilized to enhance the performance and durability of a wide array of products. It can be used to create anti-stiction coatings for microelectromechanical systems (MEMS), act as a release agent for molds, and serve as a surface treatment for fillers in polymer composites to improve dispersion and mechanical properties. gelest.com The inherent stability of the siloxane bond (Si-O-Si) formed upon reaction with a surface contributes to the longevity of these modifications. russoindustrial.ru

Evolution of Research Trajectories Involving Organosilanes

The field of organosilane research has evolved significantly since its inception. Initially, the focus was on their use as coupling agents to improve the adhesion between dissimilar materials, such as glass fibers and polymer matrices in composites. russoindustrial.ru This foundational work paved the way for their broader application in surface modification.

Current research is exploring more sophisticated applications of organosilanes, including this compound. Scientists are investigating the formation of mixed and patterned SAMs to create surfaces with spatially controlled chemical functionalities. There is also growing interest in their use in biomedical applications, such as creating biocompatible coatings for medical implants and developing sensitive biosensors. researchgate.netresearchgate.net Furthermore, the development of new organosilane-based materials, including hybrid organic-inorganic composites and functionalized nanoparticles, continues to be an active area of investigation. researchgate.net The ongoing exploration of these versatile molecules promises to yield further innovations across numerous scientific and technological domains.

Properties

IUPAC Name |

chloro-dimethyl-triacontylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H67ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(2,3)33/h4-32H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAADEYIJKBTPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

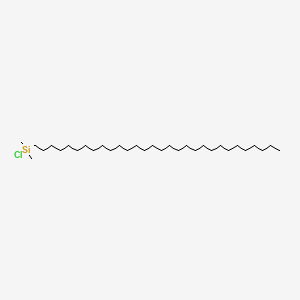

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H67ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072176 | |

| Record name | Silane, chlorodimethyltriacontyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70851-52-4 | |

| Record name | Triacontyldimethylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70851-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorodimethyltriacontyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorodimethyltriacontyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorodimethyltriacontyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyltriacontylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Interfacial Phenomena Involving Triacontyldimethylchlorosilane

Hydrolytic Pathways of Chlorosilane Functional Groups

The initial and critical step in the reaction of Triacontyldimethylchlorosilane is the hydrolysis of its chlorosilyl group. gelest.comgelest.com The silicon-chlorine (Si-Cl) bond is highly susceptible to attack by water or other protic solvents. gelest.comgelest.comresearchgate.net This high hydrolytic sensitivity means the reaction proceeds rapidly in the presence of moisture. gelest.comgelest.com

The hydrolysis reaction involves the substitution of the chlorine atom with a hydroxyl group (-OH), converting the this compound into Triacontyldimethylsilanol and releasing hydrochloric acid (HCl) as a byproduct.

Reaction: (CH₃)₂Si(Cl)(C₃₀H₆₁) + H₂O → (CH₃)₂Si(OH)(C₃₀H₆₁) + HCl

This newly formed silanol (B1196071) ((CH₃)₂Si(OH)(C₃₀H₆₁)) is the primary reactive species for subsequent condensation and surface bonding steps.

Condensation Mechanisms and Oligomerization Processes

Following hydrolysis, the generated triacontyldimethylsilanol molecules can react with each other in a condensation process. gelest.comgelest.com This reaction involves two silanol groups, which combine to form a disiloxane, a molecule containing a stable silicon-oxygen-silicon (Si-O-Si) bond, releasing a molecule of water. mdpi.com

Reaction: 2 (CH₃)₂Si(OH)(C₃₀H₆₁) → (C₃₀H₆₁)(CH₃)₂Si-O-Si(CH₃)₂(C₃₀H₆₁) + H₂O

This process is not limited to the formation of dimers. It can continue, leading to the formation of short-chain polymers known as oligomers. gelest.comgelest.comscribd.com These oligomerization reactions can occur in solution before the silane (B1218182) interacts with the substrate. gelest.comgelest.com The formation of these oligomers is a key part of building a stable interfacial layer.

Interfacial Bonding Dynamics with Hydroxylated Substrates

The interaction of this compound and its reaction products with hydroxylated surfaces (surfaces bearing -OH groups, such as silica (B1680970), glass, or certain metal oxides) is a multi-stage process. gelest.comgelest.com Although the reactions can occur simultaneously after the initial hydrolysis, they are often described sequentially for clarity. gelest.comgelest.comscribd.com

The process begins with the hydrolyzed silanols or the soluble oligomers physically approaching the substrate. They then form hydrogen bonds between their own silanol (-Si-OH) groups and the hydroxyl groups present on the substrate surface. gelest.comgelest.comscribd.com This initial hydrogen bonding is a crucial intermediate step that correctly orients the silane molecules at the interface, preceding the formation of a permanent covalent bond. gelest.comgelest.com

Formation of Siloxane Bonds on Inorganic Surfaces

The final and most critical stage of the surface modification is the formation of covalent bonds between the silane and the substrate. gelest.comgelest.com This occurs when a silanol group on the triacontyldimethylsilanol (or its oligomer) undergoes a condensation reaction with a hydroxyl group on the inorganic surface. mdpi.comvulcanchem.com

This reaction, often promoted by drying or thermal curing, creates a robust siloxane (Si-O-Si) linkage that covalently anchors the triacontyl moiety to the substrate, with the concomitant loss of a water molecule. gelest.comgelest.comscribd.com

Reaction with Substrate: Substrate-OH + HO-Si(CH₃)₂(C₃₀H₆₁) → Substrate-O-Si(CH₃)₂(C₃₀H₆₁) + H₂O

This covalent attachment is responsible for the durability of the resulting hydrophobic layer. At the interface, it is typical for each silicon atom from the organosilane to form one bond with the substrate surface. gelest.comgelest.com

Role of Substrate Surface Chemistry in Silane Coupling

The success and quality of the silane coupling are highly dependent on the chemistry of the substrate surface. mdpi.com The density, accessibility, and type of surface hydroxyl groups are critical factors. Surfaces such as siliceous substrates generally possess sufficient hydroxyl functionality to enable effective coupling. gelest.com

The specific nature of the surface hydroxyls, such as whether they are isolated or in close proximity (geminal), can influence the organization and bonding of the silane layer. iphy.ac.cn For instance, surfaces with a high density of accessible hydroxyl groups can promote a more uniform and densely packed silane monolayer. In contrast, metals that form hydrolytically unstable oxides may lead to weaker bonding as the oxide layer itself can dissolve. gelest.com Therefore, a stable, hydroxyl-rich surface is ideal for achieving strong and lasting adhesion of the silane layer. mdpi.com

Influence of Reaction Conditions on Interfacial Layer Formation

Several reaction conditions significantly influence the formation and structure of the this compound interfacial layer.

Water Availability: Water is essential for the initial hydrolysis step. The reaction can proceed with trace amounts of water adsorbed on the substrate surface or from ambient humidity. google.com For controlled reactions, water can be intentionally introduced into the reaction solvent or applied in a vapor phase. google.com

Temperature: Temperature plays a key role, particularly in the final curing step. Elevated temperatures are often used to drive the condensation reaction between the silane and the substrate, removing water and promoting the formation of stable covalent siloxane bonds. gelest.comgelest.comscribd.com

Catalysts: While the reaction can proceed without them, catalysts can be employed to accelerate condensation and achieve more complete layer formation. azmax.co.jp Moderately basic catalysts are sometimes used to facilitate these reactions. azmax.co.jp

Solvent: The choice of solvent can affect the solubility of the silane and its oligomers, as well as the rate of hydrolysis and condensation. Protic solvents can participate in the hydrolysis reaction. gelest.comgelest.com

The interplay of these factors determines the final quality, thickness, and uniformity of the grafted silane layer.

Data Tables

Table 1: Key Reaction Stages Involving this compound

| Stage | Reactants | Products | Key Bond Transformation |

|---|---|---|---|

| Hydrolysis | This compound, Water | Triacontyldimethylsilanol, Hydrochloric Acid | Si-Cl → Si-OH |

| Oligomerization | Triacontyldimethylsilanol | Disiloxane/Oligomers, Water | Si-OH + HO-Si → Si-O-Si |

| Interfacial H-Bonding | Triacontyldimethylsilanol, Hydroxylated Substrate | Hydrogen-bonded complex | Physical Adsorption |

| Covalent Bonding (Curing) | Hydrogen-bonded complex | Covalently-bound layer, Water | Substrate-OH + HO-Si → Substrate-O-Si |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Water |

| Triacontyldimethylsilanol |

| Hydrochloric Acid |

Advanced Applications of Triacontyldimethylchlorosilane in Materials Science and Engineering

Surface Engineering and Functionalization Strategies

Surface engineering is a critical discipline within materials science that involves modifying the surface of a material to achieve specific properties and functionalities different from the bulk material. wikipedia.org Triacontyldimethylchlorosilane is a key agent in this field, utilized to impart desired characteristics such as hydrophobicity, controlled adhesion, and durability to a variety of substrates. The formation of SAMs is a fundamental technique where molecules, like this compound, spontaneously organize into ordered, ultra-thin layers on a surface. veeco.com This process is driven by the reactive head group attaching to the substrate and the long alkyl chains aligning through van der Waals forces, resulting in a densely packed monolayer. veeco.com

Fabrication of Highly Hydrophobic and Superhydrophobic Architectures

The creation of highly hydrophobic and superhydrophobic surfaces is a primary application of this compound. Hydrophobic surfaces are characterized by their ability to repel water, exhibiting water contact angles greater than 90 degrees. scribd.com Superhydrophobic surfaces, with contact angles exceeding 150 degrees, display even greater water repellency, often associated with the "lotus effect" where water droplets roll off easily, carrying contaminants with them. scribd.comlawrencehallofscience.org

The effectiveness of this compound in achieving high hydrophobicity stems from its long alkyl chain, which creates a low-energy, non-polar surface that minimizes interaction with water. researchgate.net The fabrication of these surfaces often involves a two-step process: creating a rough or micro-textured surface and then modifying it with a low surface energy material like this compound. This combination of surface topography and chemistry is crucial for achieving superhydrophobicity, as it traps air within the surface asperities, further reducing the contact area between the water droplet and the solid surface (the Cassie-Baxter state). scribd.comgelest.comgelest.com Research has demonstrated the successful preparation of perfectly hydrophobic surfaces through the hydrolytic deposition of such silanes. scribd.comgelest.comazmax.co.jp

Table 1: Contact Angles of Water on Various Surfaces

| Surface Type | Typical Water Contact Angle | Key Characteristics |

|---|---|---|

| Hydrophilic | < 90° | Water spreads across the surface. scribd.com |

| Hydrophobic | > 90° | Water forms distinct droplets on the surface. scribd.com |

Anti-Wetting Surface Development and Characterization

Anti-wetting surfaces are designed to resist wetting by liquids, a property directly related to hydrophobicity. This compound is instrumental in the development of such surfaces. The modification of surfaces with this silane (B1218182) significantly reduces their surface energy, thereby preventing the spreading of liquids. nih.gov

The characterization of these anti-wetting surfaces involves measuring the contact angle of a liquid on the surface. A higher contact angle indicates greater anti-wetting properties. The development of these surfaces is critical for a wide range of applications, from self-cleaning coatings to anti-fouling materials in marine environments. researchgate.netmdpi.com

Modulating Surface Energy and Wetting Behavior

The ability to precisely control surface energy is a key advantage of using this compound. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. surfacemeasurementsystems.com By forming a self-assembled monolayer, this compound effectively lowers the surface energy of a substrate. itlinc.com

This modulation of surface energy directly influences the wetting behavior of the surface. Surfaces with high surface energy are typically hydrophilic, while those with low surface energy are hydrophobic. By applying a coating of this compound, a hydrophilic surface can be transformed into a hydrophobic one. This principle is utilized in various applications, including the creation of surfaces that are both hydrophobic and oleophobic (oil-repellent) by carefully controlling the surface energy to be below the surface tension of both water and oils. scribd.com The ability to modulate surface energy has been explored in diverse applications, from the synthesis of nanoscrolls to the integration of graphene onto semiconductor wafers. rsc.orgnih.gov

Strategies for Enhanced Surface Adhesion and Durability of Silane Layers

For practical applications, the adhesion and durability of the silane layer are of paramount importance. The strong covalent bond formed between the chlorosilane group of this compound and hydroxyl groups on the substrate surface provides a robust anchor for the self-assembled monolayer. researchgate.net This ensures that the hydrophobic layer remains intact even under harsh conditions.

Strategies to enhance adhesion and durability include optimizing the deposition process, such as controlling the reaction time and temperature, and ensuring the substrate surface is clean and properly prepared to maximize the number of available binding sites. The long alkyl chains of this compound also contribute to the durability of the coating through strong van der Waals interactions between adjacent molecules, creating a tightly packed and stable monolayer. gelest.comgoogle.com Research into surface modification techniques for various materials, including polymers and metals, often focuses on improving interfacial adhesion for long-term performance. nih.gov

Applications in Dust Mitigation Technologies

The accumulation of dust on surfaces can be a significant problem in various technological fields, including space exploration and solar energy. jhuapl.eduesmats.eu The low surface energy and anti-wetting properties imparted by this compound make it a promising candidate for developing passive dust mitigation technologies. jhuapl.edu

The principle behind this application is that the low surface energy reduces the adhesion forces between dust particles and the surface. This makes it easier for dust to be removed by natural forces like wind or vibration. Research has explored various passive dust mitigation strategies, including the use of specialized coatings, to reduce dust adhesion on surfaces. itlinc.comjhuapl.eduvoyagertechnologies.com The development of such technologies is crucial for missions to dusty environments like the Moon, where dust can degrade the performance of equipment. esmats.euuiowa.edu

Surface Modification in Specialized Industrial Components

The ability to tailor surface properties using this compound has led to its use in the modification of specialized industrial components. wikipedia.org For instance, in microelectronics and microelectromechanical systems (MEMS), anti-stiction coatings are essential to prevent components from adhering to each other. This compound can be used to create such coatings. gelest.com

In other industrial applications, such as in spray application systems for paints and other liquids, repellent surfaces are needed to prevent the buildup of the sprayed material on the equipment itself. google.com The hydrophobic and oleophobic surfaces created with this compound can significantly improve the efficiency and lifespan of such components. The surface modification of materials is a broad field with applications in numerous industries, including aerospace, automotive, and biomedical. wikipedia.orgiaea.orgfraunhofer.de

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-OCTYLDIMETHYLCHLOROSILANE |

| TRIACONTYLTRICHLOROSILANE |

| 13-(chlorodimethylsilylmethyl)-heptacosane |

| isobutyltrichlorosilane |

| isobutyltrimethoxysilane |

| isobutyltriethoxysilane |

| t-butyltrichlorosilane |

| Hexamethyldisilazane |

| (3-aminopropyl)triethoxysilane |

| 1H,1H,2H,2H-perfluorodecyltriethoxysilane |

| Stearic acid |

| Indium Tin Oxide |

| AlCl3 |

| FeCl3 |

| CuCl2 |

| HCl |

| H2SO4 |

| Carbon |

| Silicon |

| Gold |

| Silver |

| Copper |

| Aluminum |

| Stainless steel |

| Ti-6Al-4V alloy |

| Magnesium |

| Zinc |

| Poly(methyl methacrylate) |

| Calcium phosphate |

| Collagen type I |

| Kapton |

| Teflon |

| Polyimide |

| Polyester |

| Fluoropolymer |

| Polycarbonate |

| Bismaleimide |

| Polyethylene (B3416737) |

| Polypropylene |

| Polyacrylonitrile |

| Cellulose acetate |

| Water |

| Ethanol |

| Acetone |

| Toluene |

| Hexadecane |

Self-Assembled Monolayer (SAM) Architectures

Self-assembled monolayers (SAMs) represent a cornerstone of nanotechnology, enabling the precise modification of surface properties at the molecular level. These spontaneously formed, highly ordered molecular assemblies are created by the adsorption of specific molecules onto a substrate. researchgate.net this compound, with its long 30-carbon alkyl chain and a reactive chlorosilane headgroup, is a significant precursor for forming robust and well-defined SAMs on various materials. The resulting surfaces have tailored properties applicable in fields ranging from electronics to biotechnology. mdpi.com

Principles of this compound SAM Formation on Diverse Substrates

The formation of this compound SAMs is a chemisorption process driven by the reaction of the dimethylchlorosilane headgroup with hydroxyl (-OH) groups present on the substrate surface. This makes it particularly suitable for materials like silicon with its native oxide layer, glass, quartz, and other metal oxides. nist.govuni-tuebingen.de

The fundamental mechanism involves several steps. Initially, the substrate is typically cleaned to remove organic contaminants and to ensure a high density of hydroxyl groups. This can be achieved through methods like plasma cleaning or treatment with "piranha solution" (a mixture of sulfuric acid and hydrogen peroxide). uni-tuebingen.de The substrate is then immersed in a solution containing this compound, or exposed to its vapor. The chlorosilane headgroup reacts with the surface hydroxyl groups, forming a stable covalent silicon-oxygen bond and releasing hydrochloric acid as a byproduct. This initial attachment is followed by the self-assembly process, where van der Waals interactions between the long triacontyl chains drive the molecules to arrange into a closely packed, ordered monolayer. nist.gov

On silicon substrates with their native oxide layer, the process yields a dense, uniform monolayer. uni-tuebingen.de For other substrates like mica, which can be atomically flat, alkylsilane SAMs can also be formed, providing an excellent model system for studying molecular interactions at surfaces. acs.org The choice of solvent and the presence of trace amounts of water are critical, as water is necessary to hydrolyze the chlorosilane group, making it reactive towards the surface hydroxyls.

Factors Influencing SAM Ordering and Molecular Packing Density

The quality of a this compound SAM is defined by its order and packing density, which are influenced by several key factors:

Substrate Cleanliness and Hydroxylation: A pristine surface with a high density of hydroxyl groups is crucial for achieving a high coverage and well-ordered monolayer. Incomplete cleaning or a low density of reactive sites will result in a disordered film with defects. uni-tuebingen.de

Reaction Time and Temperature: The formation of a complete monolayer is a time-dependent process. Sufficient time, often several hours, must be allowed for the molecules to adsorb and organize on the surface. nist.gov Temperature can also affect the kinetics of the reaction and the final ordering of the monolayer.

Solvent and Concentration: The choice of solvent is important as it must dissolve the this compound without reacting with it. The concentration of the silane in the solution can also influence the rate of formation and the final packing density. acs.org

Alkyl Chain Length: The long 30-carbon chain of this compound provides strong van der Waals forces between adjacent molecules. These forces are a primary driver for the high degree of order and close packing in the resulting monolayer. acs.org Longer chains generally lead to more stable and ordered films due to these increased intermolecular interactions. researchgate.net

Number of Reactive Groups: this compound is a monochlorosilane, meaning it has one reactive chlorine atom per molecule. This limits the formation of cross-linking siloxane bonds between adjacent molecules, which can occur with trichlorosilanes. While trichlorosilanes can form denser, more polymerized networks, monochlorosilanes like this compound tend to form less dense and less ordered films in comparison. nist.gov

Engineering Molecular Orientation and Film Structure in SAMs

The molecular orientation within a SAM, typically described by the tilt angle of the alkyl chains with respect to the surface normal, is a critical parameter that dictates the film's properties. For long-chain alkylsilanes, the molecules in a well-ordered SAM are generally tilted to maximize the van der Waals interactions between the chains. researchgate.net

The structure of the film can be engineered by controlling the factors mentioned in the previous section. For instance, by carefully selecting the substrate and ensuring its cleanliness, one can promote a more vertical orientation of the alkyl chains. The use of mixed SAMs, where two or more different silane molecules are co-deposited, allows for the tuning of surface properties by varying the ratio of the components. However, mixing a monochlorosilane like this compound with a trichlorosilane (B8805176) can lead to molecular segregation due to the different bonding capabilities.

Advanced techniques like molecular dynamics (MD) simulations can be used to predict and understand the assembly structures of molecules on surfaces, providing insights into how to control the molecular orientation and film structure. rsc.orgnih.gov

SAMs as Model Systems for Interfacial Studies

The well-defined nature of SAMs makes them excellent model systems for studying a wide range of interfacial phenomena at the molecular level. mdpi.com SAMs formed from this compound, with their chemically inert and hydrophobic methyl-terminated surface, provide a precisely controlled interface for such studies.

These model surfaces are used to investigate:

Wettability and Surface Energy: The contact angle of liquids on the SAM surface provides a measure of its wettability and allows for the calculation of surface free energy. researchgate.netrheologylab.com The hydrophobic nature of the methyl-terminated surface of a this compound SAM results in a high water contact angle.

Adhesion and Friction: The forces of adhesion and friction between the SAM and a probe, often from an Atomic Force Microscope (AFM), can be measured with high precision. rsc.orghitachi-hightech.com This allows for fundamental studies into the origins of friction at the nanoscale.

Electron Transfer: Redox-active molecules can be incorporated into SAMs to study electron transfer processes at a fixed distance from an electrode surface. nih.gov

Biomolecule Interactions: SAMs provide a platform to study the adsorption and interaction of proteins and other biomolecules with surfaces of controlled chemistry. acs.org

The ability to create reproducible surfaces with specific chemical functionalities makes SAMs invaluable tools in surface science. scispace.com

Impact of SAM Characteristics on Nanofriction Phenomena

The frictional properties of surfaces at the nanoscale are of great interest for applications in microelectromechanical systems (MEMS) and other small-scale devices. SAMs are often used as boundary lubricants to reduce friction and wear.

The characteristics of a this compound SAM have a significant impact on its nanofrictional properties. Key factors include:

Alkyl Chain Length and Order: Studies on alkylsilane SAMs have shown a complex relationship between chain length and friction. Contrary to the simple assumption that longer chains always lead to lower friction, research has shown that the degree of order in the film is a more critical factor. nist.gov One study on n-alkyltrichlorosilanes found that a C12 chain exhibited the lowest friction, while both shorter (C5) and longer (C30) chains showed higher friction. researchgate.netnist.gov This was attributed to the C12 SAM being the most ordered. Less ordered films, with more defects, provide more modes for energy dissipation, leading to higher friction. nist.govacs.org

Terminal Group: The chemical nature of the terminal group of the SAM influences its interaction with the sliding counter-surface. The methyl (-CH3) termination of a this compound SAM presents a low-energy, non-polar surface.

Load and Wear: At low loads, the SAM can effectively prevent direct contact between the substrate and the probe, resulting in low friction. However, above a certain threshold load, the monolayer can be worn away, leading to a sharp increase in friction. acs.org The long, well-ordered chains of a high-quality this compound SAM are expected to provide good wear resistance.

The following table summarizes findings on the coefficient of friction for alkylsilane SAMs of different chain lengths on a silicon substrate, as measured by an Atomic Force Microscope (AFM).

| Alkyl Chain Length | Coefficient of Friction | Film Order (Dichroic Ratio) |

| C5 | ~0.12 | Low |

| C10 | ~0.08 | Partial |

| C12 | ~0.04 | High |

| C16 | ~0.06 | High |

| C18 | ~0.07 | High |

| C30 | ~0.10 | Low |

| Data adapted from Hsieh et al., J. Vac. Sci. Technol. A, 2006. researchgate.netnist.govnist.gov |

Role in Controlled Surface Bio-interactions for Advanced Materials

The interaction of biological materials, particularly proteins, with surfaces is a critical consideration in the design of biomedical devices, implants, and biosensors. Uncontrolled protein adsorption can lead to fouling, loss of device function, and adverse biological responses. mdpi.com

SAMs provide a powerful tool to control these interactions by precisely defining the surface chemistry. The surface of a this compound SAM is terminated with methyl groups, making it highly hydrophobic. The interaction of such surfaces with proteins is governed by hydrophobic interactions. Generally, hydrophobic surfaces tend to adsorb proteins more readily than hydrophilic surfaces. researchgate.net Studies have shown that the adsorption of proteins like bovine serum albumin (BSA) is higher on hydrophobic, methyl-terminated SAMs. nih.gov

While a this compound SAM itself might promote protein adsorption, it can be used in several ways to control bio-interactions:

As a Reference Surface: Due to its well-defined hydrophobic nature, it can serve as a standard surface for studying the fundamental aspects of protein adsorption on hydrophobic materials.

In Patterned Surfaces: Micro- and nano-patterning techniques can be used to create surfaces with alternating regions of different chemistries. For example, patterns of hydrophobic this compound SAMs and hydrophilic SAMs could be used to direct cell adhesion to specific locations.

As a Base Layer for Further Functionalization: While the methyl-terminated surface is relatively inert, it can potentially be functionalized through advanced chemical methods to attach specific biomolecules or anti-fouling polymers.

The following table shows the relative adsorption of Bovine Serum Albumin (BSA) on SAMs with different terminal groups.

| SAM Terminal Group | Relative BSA Adsorption | Surface Character |

| -CH3 (hydrophobic) | High | Hydrophobic |

| -OH (hydrophilic) | Low | Hydrophilic |

| -COOH (hydrophilic, charged) | Intermediate | Hydrophilic |

| -NH2 (hydrophilic, charged) | Intermediate | Hydrophilic |

| Qualitative data based on general findings in the literature. researchgate.netnih.gov |

By understanding and controlling the surface properties at the molecular level with SAMs like those from this compound, it is possible to design advanced materials with tailored biological responses.

Advanced Separation Sciences

Development of Stationary Phases for High-Performance Liquid Chromatography (HPLC)

The development of stationary phases utilizing this compound has been a significant advancement in reversed-phase liquid chromatography. These stationary phases, commonly referred to as C30 columns, are synthesized by covalently bonding a triacontyl (C30) alkyl silane to a support material, which is typically high-purity, spherical, porous silica (B1680970) gel. thermofisher.comfishersci.ca The synthesis and characterization of C30 stationary phases were first detailed in research aimed at improving the separation of carotenoid isomers, which proved challenging for the more common C18 columns. nih.gov

The initial development of C30 columns often involved a polymeric surface modification of the silica with reagents like trichlorotriacontylsilane. nih.gov This approach was analogous to the preparation of polymeric C18 columns and was found to enhance the separation of solutes with constrained shapes. nih.gov More contemporary methods involve the use of monofunctional silanes like this compound, which are reacted with the surface silanol (B1196071) groups (Si-OH) of the silica particles. google.comgoogle.com This process creates a durable stationary phase with a long, 30-carbon alkyl chain that imparts unique chromatographic properties. thermofisher.comhawach.com A study also explored the synthesis of a C30 stationary phase on a silica hydride surface through a hydrosilation process, which was monitored using diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy and elemental analysis. tandfonline.com

The key characteristics of these stationary phases are defined by several parameters, including the properties of the base silica, the surface modification chemistry, and the bonding density of the C30 chains. nih.gov

Table 1: Typical Parameters for C30 HPLC Columns

| Parameter | Description | Source |

|---|---|---|

| USP Code | L62 | hawachhplccolumn.comglsciencesinc.com |

| Functional Group | Triacontyl | glsciencesinc.com |

| Base Material | High-Purity Spherical Porous Silica | thermofisher.comhawach.comglsciencesinc.com |

| Particle Size | 1.6 µm, 2.6 µm, 3 µm, 5 µm, 10 µm | hawachhplccolumn.comglsciencesinc.comchromatographyonline.comthermofisher.com |

| Pore Size | 11 nm (110 Å), 120 Å, 200 Å | hawachhplccolumn.comglsciencesinc.comchromatographyonline.com |

| Carbon Loading | ~17-18.5% | hawachhplccolumn.comglsciencesinc.com |

| End-capping | Yes (Double tailing) | hawachhplccolumn.comglsciencesinc.com |

| pH Stability | Typically 1.5 - 8.0 | fishersci.cahawachhplccolumn.com |

Chromatographic Performance Enhancements with this compound-Modified Columns

Columns modified with this compound (C30 columns) exhibit significant performance enhancements over traditional C18 phases, primarily due to their unique selectivity and stability. The most notable advantage is their superior shape selectivity, which is the ability to distinguish between structurally similar molecules. thermofisher.comthermofisher.com This makes C30 columns exceptionally well-suited for the challenging separation of hydrophobic, long-chain structural isomers. thermofisher.com

The enhanced shape selectivity arises from the highly ordered, rigid structure of the long C30 alkyl chains. researchgate.net This allows for better recognition and differential retention of isomers, such as carotenoids (e.g., cis/trans β-carotene, lutein, zeaxanthin), tocopherols (B72186) (Vitamin E isomers), steroids, and other fat-soluble vitamins that are often difficult to resolve on C18 columns. nih.govhawachhplccolumn.comthermofisher.comresearchgate.net

Another key performance enhancement is the high aqueous compatibility of C30 columns. thermofisher.comthermofisher.com When using highly aqueous mobile phases (approaching 100% water), many conventional C18 columns suffer from a phenomenon known as "phase collapse" or "dewetting," where the alkyl chains fold in on themselves, leading to a dramatic loss of retention and unreliable results. hawach.comthermofisher.com The long C30 chains, however, maintain a functional conformation even in pure aqueous solutions, preventing this collapse and ensuring stable, reproducible retention. thermofisher.comhawach.comglsciencesinc.comthermofisher.com This feature expands their application to include more polar, water-soluble compounds. thermofisher.com

Table 2: Performance Comparison: C30 vs. C18 Columns

| Feature | C30 Columns (Triacontyl-modified) | C18 Columns (Octadecyl-modified) | Source |

|---|---|---|---|

| Shape Selectivity | High; excellent for separating structural isomers. | Moderate; often insufficient for complex isomer mixtures. | thermofisher.comnih.govthermofisher.com |

| Aqueous Compatibility | Excellent; stable in 100% aqueous mobile phases without phase collapse. | Variable; many traditional columns are prone to dewetting in highly aqueous conditions. | thermofisher.comhawach.comthermofisher.com |

| Hydrophobic Retention | Very high; provides longer retention times for non-polar analytes. | High, but generally less retentive than C30. | chromatographyonline.comresearchgate.net |

| Primary Applications | Hydrophobic isomers (carotenoids, steroids, tocopherols), lipids, fat-soluble vitamins, oligonucleotides. | Broad range of general-purpose separations. | thermofisher.comresearchgate.netresearchgate.net |

Strategies for Mitigating Residual Silanol Activity in Silica-Based Separations

In the synthesis of any silica-based stationary phase, including those modified with this compound, it is sterically impossible to react every surface silanol group (Si-OH) with the primary bonding agent. phenomenex.comsepscience.com These remaining, or "residual," silanols are acidic and can cause undesirable secondary interactions with analytes, particularly basic compounds. phenomenex.comsepscience.com These interactions can lead to poor chromatographic performance, most notably characterized by peak tailing and reduced separation efficiency. uhplcs.com

The primary strategy to counteract the negative effects of residual silanols is end-capping . This is a secondary derivatization step performed after the main C30 chains have been bonded to the silica surface. phenomenex.comchromtech.com In this process, a small, highly reactive silane reagent, such as trimethylchlorosilane, is used to "cap" the accessible residual silanols, converting them into less reactive silyl (B83357) ethers. uhplcs.comchromtech.com This deactivation of active sites is crucial for achieving symmetric peak shapes and reproducible results. uhplcs.com Modern columns are often "double end-capped" to maximize the coverage of these active sites. chromtech.com

Other strategies to ensure high performance and minimize silanol effects include:

Use of High-Purity Silica: Starting with a silica base that has a low concentration of metal impurities and a homogeneous surface chemistry reduces the number of highly acidic and problematic silanol sites from the outset. hawach.com

Optimized Bonding Chemistry: Advanced surface modification technologies ensure a dense and uniform coverage of the C30 phase, which can sterically hinder analytes from reaching the underlying silica surface. thermofisher.comfishersci.ca

By employing these strategies, manufacturers can produce robust and inert C30 columns that deliver high efficiency and excellent peak shapes for a wide variety of compounds.

Application in Specific Analytical Separations (e.g., Oligonucleotides)

The unique properties of stationary phases derivatized with this compound have proven highly beneficial for the specific and challenging analytical separation of oligonucleotides. Research has demonstrated that for the analysis of large oligonucleotides by reversed-phase HPLC, silica-based columns prepared with this compound are superior to those using the standard octadecylsilyl (C18) ligand. researchgate.netresearchgate.net

The longer C30 alkyl chain provides stronger retention and enhanced resolution for these relatively large and polar biomolecules. chromatographyonline.com A comparative study using ultra-high-performance liquid chromatography (UHPLC) for the separation of an oligodeoxythymidine ladder (containing 15- to 40-mer oligonucleotides) highlighted the advantages of the C30 phase.

Table 3: Research Findings on Oligonucleotide Separation using C30 Columns

| Finding | Observation | Implication | Source |

|---|---|---|---|

| Increased Retention | Compared to a C18 column under identical conditions, the C30 column retained the oligonucleotide mixture more strongly, resulting in longer retention times. | The stronger hydrophobic interaction allows for greater manipulation of the separation through mobile phase gradients, providing more resolving power. | chromatographyonline.com |

| Higher Resolution | The C30 column provided higher resolution, with clear separation of peaks for oligonucleotides differing by a single nucleotide, even up to 40-mers. | C30 phases are better suited for quality control and analysis of synthetic oligonucleotides, where separating failure sequences (n-1, n+1) from the target product is critical. | chromatographyonline.com |

| Superiority for Large Oligonucleotides | For large, chemically synthesized oligonucleotides, C30 stationary phases were found to be superior to C18 phases. | The C30 chemistry is a preferred choice for therapeutic oligonucleotide analysis and other applications involving longer nucleic acid chains. | researchgate.netresearchgate.net |

These findings indicate that the increased hydrophobicity and unique surface chemistry of C30 columns provide a powerful tool for the high-resolution analysis of oligonucleotides, enabling separations that are challenging on shorter-chain reversed-phase media. chromatographyonline.com

Nanomaterials and Hybrid Composites

Integration of this compound in Nanocomposite Fabrication

This compound is utilized as a surface modification agent in the fabrication of nanomaterials and hybrid composites to impart specific functionalities, most notably extreme hydrophobicity. The integration process typically involves the chemical grafting of the triacontylsilyl group onto the surface of nanoparticles, creating a robust, covalently bound organic layer that dramatically alters the surface properties of the inorganic core.

This surface modification is a critical step in producing functional nanocomposites for various applications. For instance, in the creation of repellent surfaces, a porous layer of inorganic nanoparticles (e.g., silica) is first deposited onto a substrate. google.comgoogleapis.com This porous nanostructured layer is then treated with a solution containing this compound. googleapis.com The chlorosilane group reacts with hydroxyl groups present on the nanoparticle surfaces, forming stable siloxane bonds and orienting the long C30 alkyl chains away from the surface. This creates a low-surface-energy, liquid-repellent coating.

In another application, this compound is used to modify porous inorganic/organic hybrid particles for advanced chromatographic separations. google.comgoogle.com These hybrid particles, which are themselves a type of composite material, have their surfaces derivatized with the silane to create a C30 stationary phase. google.com This process demonstrates the integration of the silane into a pre-formed nanocomposite structure to create a high-performance material for a specific engineering application. The modification is achieved by refluxing the hybrid particles with the silane in a solvent like toluene, often with a base activator to facilitate the reaction. google.com

The key steps for integrating this compound are:

Preparation of Nanoparticle Substrate: A material with a high surface area, such as porous silica nanoparticles or hybrid particles, is prepared. google.comgoogle.com

Silanization Reaction: The nanoparticles are exposed to a solution of this compound, which reacts with surface hydroxyl groups to form covalent bonds. google.comgoogleapis.com

Washing and Curing: Excess reagent is washed away, and the material may be cured (e.g., by heating) to ensure a stable and durable hydrophobic surface layer on the nanoparticles, completing the nanocomposite fabrication. google.comgoogleapis.com

Functionalization of Micro- and Nanoparticulate Systems

The surface modification of micro- and nanoparticles is a fundamental strategy for improving their performance in diverse applications. This compound serves as a key functionalizing agent, imparting significant changes to the surface characteristics of these particles. The primary mechanism involves the reaction of the chlorosilane headgroup with hydroxyl groups present on the surface of inorganic particles, forming stable siloxane bonds. This process effectively grafts the long triacontyl (C30) chains onto the particle surface.

The most prominent effect of this surface functionalization is a dramatic increase in hydrophobicity. The long alkyl chains create a dense, nonpolar layer that repels water and other polar molecules. This is crucial for applications requiring water repellency, such as the creation of hydrophobic coatings and the treatment of mineral fillers for composites to prevent moisture absorption. gelest.com

Beyond hydrophobicity, the functionalization with this compound enhances the dispersion of particles in nonpolar matrices, such as organic polymers and solvents. gelest.com This improved dispersion is critical for achieving uniform material properties in composites and coatings. The long alkyl chains provide steric hindrance, preventing the agglomeration of particles that can lead to defects and reduced performance.

The modification of particle surfaces with this compound also influences their adhesion and rheological behavior. gelest.com By altering the surface energy, the adhesion of particles to various substrates can be precisely controlled. Furthermore, the presence of the long alkyl chains can significantly impact the flow characteristics of particle suspensions.

A notable application of this functionalization is in the field of chromatography. Porous inorganic/organic hybrid particles, when surface-modified with this compound, exhibit altered surface chemistry that is beneficial for specific separation processes. google.comgoogle.com The long alkyl chains create a nonpolar stationary phase, enabling the separation of nonpolar analytes.

| Application Area | Effect of this compound Functionalization | Reference |

| Composites | Improved dispersion of mineral fillers, enhanced moisture resistance. | gelest.com |

| Coatings | Increased hydrophobicity and water repellency. | gelest.com |

| Chromatography | Creation of nonpolar stationary phases for separation of nonpolar molecules. | google.comgoogle.com |

| General Particulate Systems | Enhanced dispersion in nonpolar media, controlled adhesion, and modified rheological properties. | gelest.com |

Role as a Processing Additive in Polymer Systems (e.g., Crosslinked Polyethylene)

In the realm of polymer science, this compound can act as a processing additive, particularly in systems like crosslinked polyethylene (PEX). While not a primary crosslinking agent itself, its role is associated with modifying interfaces and surfaces within the polymer matrix.

Crosslinked polyethylene is produced to enhance properties such as thermal performance, chemical resistance, and impact strength. kpi.ua The crosslinking process, often initiated by peroxides or silane grafting, creates a three-dimensional network structure. kpi.uabehinpolymerco.comscielo.br

The incorporation of this compound can influence the interaction between the polyethylene matrix and any inorganic fillers or reinforcing agents present. By functionalizing the surface of these fillers, as discussed in the previous section, it promotes better dispersion and interfacial adhesion. This can lead to a more uniform and robust final material.

The degree of crosslinking is a critical parameter that dictates the final properties of the PEX. scielo.br While factors like peroxide concentration and the type of polyethylene play a primary role, the homogeneity of the material, which can be improved by additives like this compound, is also important for consistent performance. kpi.ua

Engineering of Hybrid Inorganic/Organic Materials with Tuned Interfacial Properties

These hybrid materials often consist of an inorganic framework, such as silica, with organic functionalities integrated into the structure. google.comgoogle.com The surface of these materials typically possesses silanol groups that can be derivatized with surface modifiers like this compound. google.comgoogle.com

The reaction of this compound with the inorganic surface results in the covalent attachment of the long C30 alkyl chains. This modification fundamentally alters the interfacial properties, transitioning the surface from hydrophilic to hydrophobic. This tailored hydrophobicity is essential for controlling the interaction of the hybrid material with its surrounding environment.

A key application of these engineered hybrid materials is in chromatography. Porous inorganic/organic hybrid particles are used as stationary phases for separations. google.comgoogle.com By modifying the surface with this compound, a nonpolar surface is created, which is effective for reversed-phase chromatography, a technique widely used for separating nonpolar to moderately polar compounds. The long alkyl chain provides a high degree of nonpolar character, leading to strong retention of nonpolar analytes.

The process of creating these hybrid materials often involves a multi-step synthesis. For instance, a porous inorganic/organic hybrid particle can first be synthesized and then subsequently surface-modified with this compound. google.comgoogle.com This allows for precise control over the final surface chemistry and, consequently, the performance of the material in its intended application.

| Material Component | Role of this compound | Resulting Property | Application | Reference |

| Inorganic (e.g., Silica) | Surface modifier | Hydrophobic surface | Chromatography | google.comgoogle.com |

| Organic Polymer | Interfacial compatibilizer | Improved dispersion of inorganic phase | Advanced Composites | gelest.com |

Advancements in Nanostructured Coatings and Films

This compound is utilized in the fabrication of advanced nanostructured coatings and films to impart specific surface properties, most notably hydrophobicity and anti-adhesion characteristics. The self-assembly of these long-chain silane molecules on a substrate can create a highly ordered, low-energy surface.

The formation of these coatings involves the reaction of the chlorosilane group with a hydroxylated surface, such as glass, silicon wafers, or metal oxides. This leads to the formation of a self-assembled monolayer (SAM), where the triacontyl chains are densely packed and oriented away from the surface. This dense, ordered structure is responsible for the excellent water-repellent and anti-stiction properties of the resulting film. gelest.com

These nanostructured coatings find applications in various fields:

Water-repellent surfaces: The hydrophobic nature of the this compound-modified surface leads to high water contact angles, causing water droplets to bead up and roll off easily. gelest.com

Anti-stiction coatings: In microelectromechanical systems (MEMS) and other micro- and nanoscale devices, stiction (the adhesion of microscopic parts) is a significant failure mechanism. Coatings derived from this compound can reduce surface energy and prevent stiction. gelest.com

Anti-soiling coatings: For applications like solar panels, maintaining a clean surface is crucial for efficiency. Nanostructured coatings can reduce the adhesion of dust and dirt, facilitating self-cleaning. osti.gov

Release coatings: In molding and casting processes, a non-stick surface is required. This compound-based coatings can act as effective release agents. gelest.com

The performance of these nanostructured films is highly dependent on the quality of the self-assembled monolayer. Factors such as substrate cleanliness, deposition conditions, and the purity of the silane are critical for achieving a dense and well-ordered coating with optimal performance.

Analytical and Spectroscopic Investigations of Triacontyldimethylchlorosilane Interactions and Resultant Structures

Surface-Sensitive Spectroscopic Techniques for Characterization of Silane (B1218182) Layers

Spectroscopic techniques that are sensitive to the surface region are indispensable for analyzing ultrathin films like self-assembled monolayers (SAMs) of Triacontyldimethylchlorosilane. These methods probe the elemental and chemical nature of the surface, as well as the conformation and orientation of the adsorbed molecules.

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique used to determine the elemental composition and chemical bonding states of the top 5-10 nanometers of a material. rms-foundation.ch By irradiating the surface with X-rays, core electrons are ejected, and their kinetic energy is measured. rms-foundation.ch The binding energy of these electrons is characteristic of the element and its chemical environment, making XPS a powerful tool for confirming the presence of the this compound layer and assessing its chemical integrity. utwente.nlmdpi.commdpi.com

For a surface functionalized with this compound, XPS survey scans identify the expected elements: Carbon (C), Silicon (Si), Chlorine (Cl), and Oxygen (O) from the underlying substrate (e.g., oxidized silicon). st-andrews.ac.uk High-resolution spectra of the specific elemental peaks provide detailed chemical state information. For instance, the Si 2p peak can distinguish between silicon in the underlying silicon dioxide substrate and silicon in the siloxane (Si-O-Si) network formed by the silane layer. Analysis of the C 1s peak can confirm the hydrocarbon nature of the triacontyl chain. nih.gov The relative atomic concentrations calculated from peak areas can be used to estimate the surface coverage and stoichiometry of the film. utwente.nl

Table 1: Representative Binding Energies for Elements in a this compound Layer on a Silicon Substrate

| Element | Orbital | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C 1s | ~285.0 | Presence of the alkyl chain. |

| Silicon | Si 2p | ~102-103 | Corresponds to Si in the siloxane network of the SAM. |

| Oxygen | O 1s | ~532-533 | Indicates Si-O-Si bonds and the underlying SiO₂ substrate. mdpi.com |

| Chlorine | Cl 2p | ~200 | Presence of residual, unreacted chlorosilane groups. researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy is a versatile technique for probing the vibrational modes of molecules, which provides detailed information about chemical bonds and molecular structure. piketech.comnih.gov In the context of this compound layers, FTIR, often used in an attenuated total reflection (ATR) mode for enhanced surface sensitivity, is particularly effective for assessing the conformational order of the long alkyl chains. nih.govazonano.com

The primary focus of FTIR analysis is the position of the symmetric (νs) and asymmetric (νas) C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the triacontyl chain. nist.gov The frequencies of these bands are highly sensitive to the conformational state of the chain. appliedmineralogy.com Well-ordered, all-trans alkyl chains exhibit lower vibrational frequencies, whereas conformationally disordered chains with more gauche defects show higher frequencies. nih.gov For example, highly ordered long-chain alkylsilane SAMs typically show a νas(CH₂) peak at or below 2918 cm⁻¹, while liquid-like, disordered chains show this peak closer to 2924 cm⁻¹. nist.gov This allows for a qualitative and quantitative assessment of the packing density and molecular order within the silane layer. nih.gov

Table 2: Correlation of FTIR Methylene Stretching Frequencies with Alkyl Chain Conformation

| Vibrational Mode | Frequency Range (cm⁻¹) | Alkyl Chain Conformation |

|---|---|---|

| Asymmetric CH₂ Stretch (νas) | 2916 - 2918 | Highly ordered (crystalline-like, all-trans) |

| Asymmetric CH₂ Stretch (νas) | 2922 - 2928 | Disordered (liquid-like, gauche conformations present) nist.gov |

| Symmetric CH₂ Stretch (νs) | ~2848 | Highly ordered (crystalline-like, all-trans) |

| Symmetric CH₂ Stretch (νs) | ~2855 | Disordered (liquid-like, gauche conformations present) nist.gov |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides unparalleled detail about the orientation of molecules on surfaces. nih.govstanford.edu The technique involves exciting a core electron (e.g., Carbon 1s) to an unoccupied molecular orbital. stanford.edu The absorption intensity is dependent on the relative orientation of the electric field vector of the polarized X-ray beam and the transition dipole moment of the specific molecular orbital. aps.orgresearchgate.net

By varying the angle of the incident X-ray beam relative to the surface and monitoring the intensity of specific resonances, such as the σ* C-H and σ* C-C resonances, the average tilt angle of the alkyl chains with respect to the surface normal can be determined. nist.gov For a well-ordered monolayer of this compound, the long alkyl chains are expected to be oriented nearly perpendicular to the surface. st-andrews.ac.uk In this case, the intensity of the C-H σ* resonance would be maximized at normal X-ray incidence, while the C-C σ* resonance would be strongest at grazing incidence. nist.gov Studies on similar long-chain silanes have shown that while intermediate chain lengths (e.g., C18) form highly ordered and perpendicular films, very long chains like triacontyl (C30) can be less well-oriented, suggesting an optimal chain length for achieving maximum order. st-andrews.ac.uknist.gov

Microscopic and Imaging Techniques for Surface Topography

While spectroscopic techniques provide chemical and orientational information, microscopic methods are essential for visualizing the physical structure and morphology of the silane layer on the nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that generates three-dimensional images of a surface with nanoscale precision. ucl.ac.ukazooptics.com It operates by scanning a sharp tip attached to a cantilever across the sample surface; the deflection of the cantilever due to tip-sample interactions is used to map the topography. youtube.com

AFM is used to investigate the growth and final structure of this compound layers. zju.edu.cn It can reveal whether the silane forms a complete, uniform monolayer or grows in island-like domains. researchgate.net Key quantitative data derived from AFM images include surface roughness parameters, such as the average roughness (Ra), which quantifies the smoothness of the coating. nih.gov For self-assembled monolayers, a very low Ra value is indicative of a well-formed, complete film. AFM can also measure the height of the film, confirming monolayer or multilayer formation, and visualize defects such as pinholes or aggregates on the surface. nih.gov

Table 3: Information Obtainable from AFM Analysis of Silane Layers

| Parameter | Description | Significance |

|---|---|---|

| 3D Topography | High-resolution image of the surface's physical structure. nih.gov | Visualizes film uniformity, domain formation, and defects. |

| Surface Roughness (Ra, Rq) | Statistical measures of the surface's vertical deviations. | Quantifies the smoothness and quality of the silane coating. |

| Film Thickness | Height difference between coated and uncoated regions. | Determines if a monolayer or multilayer has formed. |

| Phase Imaging | Maps variations in material properties like adhesion and stiffness. | Can distinguish between the silane layer and the underlying substrate. |

SEM analysis can be used to identify large-scale defects, such as cracks, dewetting, or incomplete coverage that might not be captured in a typical AFM scan. yildiz.edu.tr It can effectively visualize the texture of the silanized surface. nih.gov Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can provide elemental mapping of the surface, complementing the point-specific data from XPS by showing the spatial distribution of silicon and carbon across the sample. nih.gov

Wetting Behavior Analysis through Contact Angle Goniometry

The modification of surfaces with this compound is primarily aimed at altering their surface energy and, consequently, their wetting behavior. Contact angle goniometry is a principal analytical technique used to quantify these changes by measuring the contact angle of a liquid droplet on the solid surface. researchgate.net This angle, formed at the three-phase (solid, liquid, gas) boundary, provides a direct measure of wettability. mdpi.com Surfaces where a water droplet exhibits a contact angle less than 90° are considered hydrophilic, while those with angles greater than 90° are classified as hydrophobic. gelest.com

The chemical structure of this compound, featuring a long thirty-carbon alkyl chain (triacontyl group), is inherently nonpolar. When this molecule forms a self-assembled monolayer (SAM) on a substrate, these long alkyl chains are oriented away from the surface, creating a low-energy, "waxy" interface. This low surface energy is responsible for the pronounced hydrophobic character of the modified material. nist.gov

The reaction mechanism involves the covalent bonding of the silicon atom to hydroxyl groups present on the substrate (e.g., a native oxide layer on a silicon wafer), while the long hydrocarbon tail extends outwards. This dense layer of hydrocarbon chains minimizes the interaction between water and the solid surface, causing water to bead up into droplets with a high contact angle.

Research on various alkylsilanes demonstrates that treatment with these compounds significantly increases the hydrophobicity of substrates. For instance, coating geopolymer membranes with methyltrichlorosilane (B1216827) increased the water contact angle from 28° to 136.5°. gelest.com While specific research data for this compound is not extensively detailed in publicly available literature, the expected outcome of applying it to common substrates like silicon wafers or glass would be a significant increase in the water contact angle, indicative of a successful hydrophobic modification. The precise contact angle value can be influenced by the density and ordering of the self-assembled monolayer.

Illustrative Data: Water Contact Angle on Various Substrates

The following table presents hypothetical, yet scientifically plausible, data representing the typical effects of this compound coating on the wetting behavior of common substrates.

| Substrate | Treatment Status | Advancing Contact Angle (θ°) | Receding Contact Angle (θ°) | Hysteresis (θ°) |

| Silicon Wafer (with native SiO₂) | Uncoated (Cleaned) | 45 ± 2 | 25 ± 2 | 20 |

| Coated with this compound | 115 ± 3 | 105 ± 3 | 10 | |

| Glass Slide | Uncoated (Cleaned) | 38 ± 2 | 20 ± 2 | 18 |

| Coated with this compound | 112 ± 3 | 101 ± 3 | 11 | |

| Polydimethylsiloxane (PDMS) | Uncoated (Cured) | 117 ± 2 | 95 ± 2 | 22 |

| Coated with this compound | 125 ± 3 | 115 ± 3 | 10 |

Advanced Mass Spectrometric Approaches for Reaction Product Analysis

This compound is highly sensitive to moisture and reacts rapidly with water and other protic solvents. nist.gov This reactivity is central to its application in surface modification but also leads to the formation of various side products through hydrolysis and condensation reactions. Advanced mass spectrometric techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry, are powerful tools for identifying these reaction products.

The primary reaction is the hydrolysis of the silicon-chlorine (Si-Cl) bond to form a silanol (B1196071) (Si-OH) and hydrochloric acid (HCl). The resultant molecule, Triacontyldimethylsilanol, is reactive and can undergo condensation with another silanol molecule to form a disiloxane, releasing a molecule of water. This condensation can continue, leading to the formation of higher-order oligomers (trimers, tetramers, etc.). researchgate.net

Mass spectrometry allows for the precise mass determination of these products. By analyzing the mass-to-charge (m/z) ratio of the ions generated from the reaction mixture, one can identify the presence of the hydrolyzed monomer, as well as the subsequent dimer, trimer, and larger oligomers. This analysis provides critical insight into the reaction kinetics, the stability of the silane precursor, and the nature of the oligomeric species that may be present in the coating solution or as byproducts on the modified surface. Studies on similar silanes have successfully used mass spectrometry to characterize the molecular mass distribution and structure of such oligomers.

Illustrative Data: Plausible Mass Spectrometry Peaks for Hydrolysis/Condensation Products

This table provides a list of plausible m/z peaks for the primary products expected from the reaction of this compound with trace amounts of water. The calculations are based on the most abundant isotopes (¹H, ¹²C, ¹⁶O, ²⁸Si).

| Species | Molecular Formula | Structure | Calculated Monoisotopic Mass (m/z) [M+H]⁺ |

| Hydrolyzed Monomer | C₃₂H₆₈OSi | Triacontyldimethylsilanol | 497.50 |

| Condensation Dimer | C₆₄H₁₃₄OSi₂ | Bis(triacontyldimethyl)disiloxane | 975.98 |

| Condensation Trimer | C₉₆H₂₀₀O₂Si₃ | Trisiloxane with triacontyldimethylsilyl end-groups | 1454.46 |

Computational and Theoretical Approaches to Triacontyldimethylchlorosilane Systems

Molecular Dynamics Simulations of Silane (B1218182) Adsorption and Monolayer Formation

Molecular Dynamics (MD) simulations are a powerful tool for investigating the adsorption of Triacontyldimethylchlorosilane onto substrates and the subsequent formation of self-assembled monolayers (SAMs). bawue.desemanticscholar.org These simulations model the system's evolution over time by calculating the forces between atoms and integrating their equations of motion. nih.govajrconline.org For this compound, MD simulations can elucidate the complex interplay between the long triacontyl chains, the dimethylchlorosilane headgroup, and the substrate surface (e.g., silica).

MD studies on long-chain alkylsilanes, such as dodecyltrichlorosilane (B1359458) (DTS) and octadecyltrichlorosilane (B89594) (OTS), have established relationships between monolayer properties like thickness, tilt angle, and surface coverage, which are directly applicable to the even longer this compound. researchgate.netacs.org Simulations typically vary parameters such as the number of silane molecules per surface area (coverage) to observe their effect on the monolayer's structure. semanticscholar.org Key findings from these simulations indicate that at low coverages, the long alkyl chains tend to lie flat on the surface. As coverage increases, steric hindrance forces the chains to tilt upright, optimizing van der Waals interactions between adjacent molecules. researchgate.net For the C30 chain of this compound, these intermolecular interactions are particularly strong, promoting a high degree of order within the monolayer.

The dynamics of the monolayer formation can also be tracked, from the initial, disordered adsorption of individual molecules to the final, ordered, and densely packed structure. MD simulations can reveal the presence of defects, such as gauche defects in the alkyl chains, and how their prevalence changes with temperature. bawue.de

Table 1: Representative Molecular Dynamics Simulation Parameters for a this compound (TADMCS) Monolayer on a Silica (B1680970) Substrate

| Parameter | Value / Description | Purpose |

| System Size | 100 TADMCS molecules, 10x10 nm² silica slab, water solvent box | To be large enough to avoid finite size effects and represent a realistic surface patch. acs.org |

| Force Field | CHARMM, AMBER, or similar classical force field | To accurately describe the interatomic potentials for silane, silica, and solvent. researchgate.net |

| Temperature | 298 K (or varied to study thermal effects) | To simulate ambient conditions and assess thermal stability. bawue.de |

| Pressure | 1 bar | To simulate ambient conditions. semanticscholar.org |

| Simulation Time | 100 ns or more | To allow the system to reach equilibrium and for sufficient sampling of conformational space. nih.gov |

| Surface Coverage | Varied from 1 to 5 molecules/nm² | To study the relationship between packing density and monolayer structure (e.g., tilt angle). researchgate.net |

Density Functional Theory (DFT) Studies of Silane Reactivity and Bonding Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. tku.edu.tw DFT calculations are crucial for understanding the initial chemisorption step of this compound, where the dimethylchlorosilane headgroup reacts with surface hydroxyl groups (–OH) on a substrate like silica.

DFT studies can precisely model the cleavage of the Si-Cl bond and the formation of a covalent Si-O-substrate bond. researchgate.net These calculations provide detailed information on the energetics of the reaction, including activation barriers and adsorption energies. uci.edu By analyzing the electron density distribution, DFT can characterize the nature of the chemical bonds formed between the silane and the surface. tku.edu.tw For instance, studies on the adsorption of methylsilane on gold surfaces have identified preferred chemisorption sites and geometries, which are determined by the formation of stable Si-Au bonds. researchgate.net A similar approach for this compound on silica would identify the most favorable reaction pathways and the stability of the resulting anchored molecule.

Furthermore, DFT can be used to calculate the potential energy surface of the reaction, offering a complete energetic profile of the silanization process. uci.edu This information is vital for optimizing reaction conditions to achieve a high-quality, densely packed monolayer. The accuracy of DFT calculations allows for the prediction of how modifications to the silane headgroup or the substrate surface would affect the bonding energetics. materialsproject.org

Table 2: Typical DFT Calculation Outputs for this compound (TADMCS) Adsorption on a Hydroxylated Silica (Si-OH) Surface

| Calculated Property | Typical Result / Insight | Significance |

| Adsorption Energy | -150 to -250 kJ/mol | Indicates a strong, exothermic chemisorption process, leading to a stable covalent bond. |

| Activation Barrier | 50 to 100 kJ/mol | Determines the kinetic feasibility of the surface reaction at a given temperature. |

| Bond Length (Si-O) | ~1.65 Å | Confirms the formation of a covalent bond between the silane headgroup and the substrate. |

| Charge Transfer | Partial charge transfer from Si to O | Characterizes the polar nature of the newly formed Si-O bond, influencing surface properties. |

| Vibrational Frequencies | Shift in Si-O and O-H stretching modes | Provides theoretical spectra that can be compared with experimental IR or Raman spectroscopy to verify bonding. |

Modeling Interfacial Interactions and Self-Assembly Processes

The formation of a well-ordered monolayer of this compound is a classic example of a self-assembly process, driven by a combination of covalent bonding to the substrate and non-covalent interactions between the molecules. acs.orgillinois.edu Computational modeling is essential for dissecting the various forces at play during this process.

Modeling also helps in understanding the role of the solvent and any residual water at the interface, which can influence the hydrolysis of the chlorosilane headgroup and the subsequent polymerization between neighboring silane molecules to form siloxane (Si-O-Si) bridges. researchgate.net These cross-linking reactions significantly enhance the mechanical and chemical stability of the resulting monolayer. bawue.de Simulating these complex interfacial phenomena provides a detailed picture of the monolayer's structure and robustness. figshare.comresearchgate.net

Predictive Simulations for Material Performance in Functionalized Systems

A major goal of computational materials science is to predict the macroscopic properties of a material based on its microscopic structure. ornl.govllnl.gov For surfaces functionalized with this compound, predictive simulations can forecast performance aspects such as wettability, thermal conductivity, and tribological behavior.

For example, by simulating the interaction of water molecules with a model this compound monolayer, one can predict the static water contact angle, a key measure of hydrophobicity. figshare.com The dense, ordered array of nonpolar methyl (-CH3) terminal groups presented by the monolayer is expected to result in a highly water-repellent surface. Simulations can quantify this effect and explore how it changes with monolayer packing density or the presence of defects.